2-((6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
2-((6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core, substituted at the 6-position with a p-tolyl group and at the 3-position with a thio-linked acetamide moiety. This structure combines electron-rich aromatic systems with a polar acetamide group, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-9-2-4-10(5-3-9)11-6-7-13-16-17-14(19(13)18-11)21-8-12(15)20/h2-7H,8H2,1H3,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLWASVALYVDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327792 | |
| Record name | 2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877634-23-6 | |
| Record name | 2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. This might involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-((6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its use in therapeutic applications, particularly in cancer treatment.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Structural Analogs from Pyrazolo-Triazolo-Pyrimidine Families ()
Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (7, 9) and their isomers (6, 8) share structural motifs with the target compound, particularly fused triazolo-heterocyclic cores. However, key differences include:
- Core Heterocycles : The target compound uses a pyridazine ring fused with triazole, whereas analogs in feature pyrimidine fused with triazole and pyrazole. Pyridazine’s electron-deficient nature may enhance reactivity compared to pyrimidine-based systems.
- This suggests greater conformational stability in the pyridazine-based system .
Thioether-Linked Acetamide Derivatives ()
The compound 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, compound 3) and 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide () provide direct comparisons:
PROTAC Derivatives ()
The PROTAC molecule AP-PROTAC-1 () shares a triazolo-pyridazine core but is significantly more complex, with additional functional groups (e.g., dioxopiperidin, diazenylbenzyl). Key differences include:
Toxicity Considerations ()
While heterocyclic amines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) () are carcinogenic, the target compound’s triazolo-pyridazine core lacks the planar aromaticity and amine groups critical for DNA intercalation. This structural distinction suggests a lower risk of genotoxicity, though empirical studies are needed .
Biological Activity
2-((6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core with a p-tolyl substituent and a thioacetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 262.34 g/mol. The structure can be represented as follows:
Research indicates that compounds with similar structures exhibit various mechanisms of action including:
- DNA Intercalation : Many triazole derivatives are known to intercalate into DNA, potentially inhibiting topoisomerase II (Topo II), an enzyme critical for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .
- Antioxidant Activity : Some studies suggest that thioacetamides can exhibit antioxidant properties, reducing oxidative stress in cells which is beneficial in preventing various diseases .
Cytotoxicity
A study evaluated the cytotoxic effects of related triazolo compounds on different cancer cell lines. The findings indicated that compounds with the triazolo structure demonstrated significant cytotoxicity against human colorectal cancer cells (HCT-116) and liver cancer cells (HepG-2). For instance, a derivative showed an IC50 value of 2.44 μM against HCT-116 cells, indicating potent anticancer activity .
Topoisomerase Inhibition
The compound was assessed for its ability to inhibit Topo II. In vitro assays revealed that it acts as a catalytic inhibitor at higher concentrations (10 μM), while at lower concentrations (5 μM), it may function as a Topo II poison. This dual action could enhance its effectiveness in treating cancers that are sensitive to Topo II inhibitors .
Case Studies
-
Case Study on Anticancer Activity :
A series of experiments were conducted using various derivatives of triazolo compounds to evaluate their anticancer properties. One derivative displayed enhanced binding affinity to DNA compared to others, suggesting that structural modifications can significantly impact biological activity. The study concluded that the presence of the p-tolyl group is crucial for maintaining high cytotoxicity levels . -
Case Study on Antioxidant Properties :
Another investigation focused on the antioxidant capabilities of thioacetamide derivatives. The results demonstrated that these compounds could effectively scavenge free radicals and reduce lipid peroxidation in cellular models, indicating potential therapeutic applications in oxidative stress-related diseases .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | 2-((6-(p-Tolyl)... | 2.44 | Topoisomerase II inhibition |
| Antioxidant Activity | Thioacetamide Derivative | N/A | Free radical scavenging |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
